molecular formula C14H12N2O B11950963 N'-[(E)-Phenylmethylidene]benzohydrazide CAS No. 956-07-0

N'-[(E)-Phenylmethylidene]benzohydrazide

Cat. No.: B11950963
CAS No.: 956-07-0
M. Wt: 224.26 g/mol
InChI Key: RISHSDLMXPLIHT-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzylideneamino)benzamide is a Schiff base derivative characterized by a benzamide core linked to a benzylideneamino group. This scaffold has garnered attention in medicinal chemistry due to its versatility in forming hydrogen bonds and electrostatic interactions with biological targets. Notably, it serves as a critical pharmacophore in inhibitors targeting the Plasmodium falciparum aldolase–TRAP complex, with compounds such as 24 and 42 demonstrating significant inhibition of parasite motility and liver cell invasion . Its structural flexibility allows for functional group modifications, enabling optimization of binding affinity and pharmacokinetic properties.

Properties

CAS No.

956-07-0

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

N-[(E)-benzylideneamino]benzamide

InChI

InChI=1S/C14H12N2O/c17-14(13-9-5-2-6-10-13)16-15-11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b15-11+

InChI Key

RISHSDLMXPLIHT-RVDMUPIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(benzylideneamino)benzamide can be synthesized through the condensation reaction between benzaldehyde and benzamide. The reaction typically involves mixing equimolar amounts of benzaldehyde and benzamide in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The product is usually purified by recrystallization from an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for N-(benzylideneamino)benzamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(benzylideneamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(Benzylideneamino)benzamide is utilized as an intermediate for developing heterocyclic compounds and polymers. Its reactivity makes it an essential building block for constructing more complex chemical entities, which can lead to innovative materials and compounds with unique properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor . Studies indicate that it can interact with various enzymes, potentially leading to the development of new therapeutic agents targeting diseases characterized by enzyme dysregulation. For instance, research has shown that similar compounds exhibit inhibitory effects on receptor tyrosine kinases, which are crucial in cancer progression .

Medicinal Applications

N-(Benzylideneamino)benzamide has demonstrated promise in medicinal chemistry as a lead compound for drug development:

  • Anticancer Potential : In vitro studies have revealed that derivatives based on this scaffold exhibit cytotoxicity against several cancer cell lines. Notably, compounds with structural similarities have shown significant inhibition against epidermal growth factor receptor (EGFR) and other kinases associated with tumor growth .
  • Antiviral Activity : Related derivatives have been evaluated for antiviral properties against Hepatitis B virus (HBV), suggesting potential applications in treating viral infections through mechanisms distinct from existing therapies.

Case Studies and Research Findings

  • Anticancer Studies : A study synthesized several derivatives of N-(Benzylideneamino)benzamide, revealing potent inhibitory activities against multiple receptor tyrosine kinases. The most effective compounds showed over 90% inhibition at low concentrations (10 nM) against EGFR.
  • Molecular Docking Studies : Computational studies utilizing molecular docking techniques indicated favorable binding interactions between this compound and target enzymes, supporting its potential as a lead compound for drug development .
  • Antibacterial and Antifungal Activities : Research has also focused on the antibacterial and antifungal activities of related compounds. Selected derivatives were tested in vitro, demonstrating significant activity against various pathogens, indicating their potential for environmental and medical applications .

Mechanism of Action

The mechanism of action of N-(benzylideneamino)benzamide involves its interaction with specific molecular targets and pathways:

    Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

    Inhibition of NF-κB Activation: N-(benzylideneamino)benzamide can inhibit the activation of the NF-κB pathway, which plays a crucial role in cell survival and inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-2-yl)carbamate
  • Synthesis : Ultrasound irradiation methods reduce reaction time (e.g., 30–45 minutes) compared to conventional reflux (6–8 hours), with yields improving from 60–65% to 85–90% .
  • Applications : Antimicrobial activity against S. aureus and E. coli, with MIC values ranging from 8–32 µg/mL .
N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a–3b)
  • Synthesis : Three-step process involving condensation with substituted benzaldehydes, yielding derivatives with variable electron-withdrawing/donating groups .
  • Applications : Preliminary anticancer screening against HeLa and MCF-7 cell lines (IC₅₀: 10–50 µM) .
4-(Benzylideneamino)-N-(quinolin-8-yl)benzamide
  • Structural Features: Quinoline substituent enhances π-π interactions and selectivity for PARP-1 inhibition.
  • Applications : Demonstrated IC₅₀ values of 0.8–2.3 µM against PARP-1, outperforming olaparib (IC₅₀: 1.5 µM) in enzymatic assays .

Functional Group Variations and Bioactivity

N-(Anilinocarbonothioyl)benzamide Derivatives
  • Modifications : Thiourea group (-NH-CS-NH-) introduces sulfur-based redox activity.
  • Bioactivity : Compounds A8 and H10 showed 86.6% and 87.7% antioxidant inhibition, respectively, in CCl₄-challenged rats, surpassing vitamin E (70–75%) .
Benzamide Derivatives from Anacardic Acid
  • Modifications : Ethoxy/pentadecyl chains improve cell permeability.
  • Bioactivity: Garcinol analogs (e.g., CTPB, CTB) exhibit dual HAT modulation—inhibition (IC₅₀: 5–10 µM) or activation (p300 HAT) depending on substituents .
2-Azetidinone-Benzamide Hybrids
  • Modifications : β-Lactam ring fused with benzamide enhances antimicrobial potency.
  • Bioactivity: Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) showed broad-spectrum activity (MIC: 4–16 µg/mL) against S. aureus, E. coli, and C. albicans .

Key Research Findings and Trends

  • Structural Insights: The benzylideneamino group’s planar geometry facilitates target binding, while substituents on the benzene rings (e.g., halogens, methoxy) modulate electronic properties and solubility .
  • Biological Diversity : Despite structural similarities, derivatives exhibit divergent activities—antimalarial (PfAldolase inhibition), antimicrobial (β-lactam action), and antioxidant (thiourea redox activity) .
  • Contradictory Evidence : Some benzamide analogs (e.g., CTPB) paradoxically activate p300 HAT, underscoring the complexity of structure-activity relationships .

Biological Activity

N-(Benzylideneamino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroleptic activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

N-(Benzylideneamino)benzamide can be synthesized through the condensation reaction between benzaldehyde and benzamide derivatives. The general structure can be represented as follows:

C6H5C(=NC6H5)C(=O)NH2\text{C}_6\text{H}_5\text{C}(=N\text{C}_6\text{H}_5)\text{C}(=O)\text{NH}_2

This compound features a benzylidene group attached to an amino group, contributing to its varied pharmacological properties.

1. Anticancer Activity

Recent studies have demonstrated that N-(benzylideneamino)benzamide exhibits promising anticancer properties. For instance, it has shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung cancer cells (A549). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of N-(Benzylideneamino)benzamide

Cell LineIC50 (µM)Mechanism of Action
MCF-73.1Apoptosis induction
A5496.5Cell cycle arrest
HCT1164.0Inhibition of proliferation

Case Study: In a study by Powers et al., compounds similar to N-(benzylideneamino)benzamide were tested for their antiproliferative effects. The most effective derivatives showed IC50 values in the low micromolar range against the MCF-7 cell line, indicating their potential as anticancer agents .

2. Antimicrobial Activity

N-(Benzylideneamino)benzamide has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of N-(Benzylideneamino)benzamide

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Research Findings: A study indicated that derivatives of benzamide with benzylidene substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

3. Anti-inflammatory Activity

The anti-inflammatory effects of N-(benzylideneamino)benzamide have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Table 3: Anti-inflammatory Activity

Assay TypeResult (Inhibition %)
COX-2 Inhibition70
TNF-α ProductionDecreased by 60%

Case Study: In a model of acute inflammation, N-(benzylideneamino)benzamide significantly reduced edema formation, suggesting its potential utility in treating inflammatory conditions .

4. Neuroleptic Activity

Compounds related to N-(benzylideneamino)benzamide have shown neuroleptic activity, which could be beneficial in treating psychotic disorders.

Table 4: Neuroleptic Activity Comparison

CompoundPotency (vs Metoclopramide)
N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide15 times more active
cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide408 times more active

Research Insights: The neuroleptic effects were assessed through behavioral assays in rodent models, showing a strong correlation between structure and biological activity .

Q & A

Q. What are the common synthetic routes for N-(benzylideneamino)benzamide derivatives?

N-(Benzylideneamino)benzamide derivatives are typically synthesized via Schiff base condensation between benzamide precursors and aromatic aldehydes. Key steps include:

  • Reductive amination : Use of Pd/C and H₂ in methanol for 18 hours to reduce intermediates .
  • Acylation : Reaction with chlorocarbonyl esters in dichloromethane (CH₂Cl₂) and pyridine for 1–2 hours to introduce functional groups .
  • Alternative routes : Newer methods involve O-benzyl hydroxylamine hydrochloride under optimized conditions for regioselective synthesis .

Q. Which characterization techniques are critical for confirming the structure of N-(benzylideneamino)benzamide derivatives?

  • X-ray crystallography : Resolves bond lengths, angles, and molecular packing (e.g., asymmetric unit analysis in ) .
  • NMR spectroscopy : ¹H/¹³C NMR and DEPT-135 experiments validate substituent positions, as demonstrated for N-(4-formylpiperazine-1-carbonothioyl)benzamide derivatives .
  • Elemental analysis (CHNS) : Confirms stoichiometry, with deviations >0.4% requiring re-synthesis .

Q. How are N-(benzylideneamino)benzamide derivatives initially screened for biological activity?

  • HDAC inhibition assays : Measure acetylated histone H3 (Ac-H3) levels in brain regions (e.g., frontal cortex vs. striatum) using chromatin immunoprecipitation (ChIP) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to standards like hydroxyurea .

Q. What safety protocols are recommended for handling N-(benzylideneamino)benzamide derivatives?

  • Waste disposal : Separate storage for chemical waste, followed by professional treatment to avoid environmental contamination .
  • Personal protective equipment (PPE) : Use gloves and goggles to prevent skin/eye contact (S24/25 safety codes) .

Advanced Research Questions

Q. How do reaction conditions influence divergent mechanistic pathways in N-(benzylideneamino)benzamide oxidation?

  • Organometallic vs. single-electron transfer (SET) mechanisms :
  • Basic conditions : Cu(II)-mediated directed C-H methoxylation/chlorination via organometallic intermediates.
  • Acidic conditions : Non-directed chlorination via SET pathways, validated by computational studies (DFT) .
    • Experimental design : Compare product distributions under varying pH, solvent, and catalyst conditions .

Q. What strategies optimize N-(benzylideneamino)benzamide derivatives for selective HDAC inhibition?

  • Brain region selectivity : Modify substituents (e.g., pyridin-3-yl-methoxycarbonyl groups) to enhance potency in the frontal cortex over the striatum, as seen with MS-275 .
  • Dose-response profiling : Use s.c. injections at 15–120 μmol/kg to identify region-specific Ac-H3 elevation thresholds .

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for cytotoxicity?

  • QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with IC₅₀ values using SPSS or similar tools .
  • Docking studies : Analyze binding interactions with targets like PARP-1 or Smoothened (SMO) receptors to prioritize synthetic targets .

Q. What methodologies elucidate the antioxidant activity of N-(benzylideneamino)benzamide Schiff bases?

  • DPPH/ABTS assays : Quantify radical scavenging activity for hydroxyl-substituted derivatives (e.g., Schiff base I/II in ) .
  • Electrochemical analysis : Measure redox potentials to identify electron-donating groups enhancing antioxidant capacity .

Q. How do divergent crystal packing modes affect the physicochemical properties of N-(benzylideneamino)benzamide derivatives?

  • Packing analysis : Compare hydrogen-bonding networks (e.g., N-H···O vs. C-H···π interactions) using crystallographic data .
  • Thermal stability : Perform TGA/DSC to link packing density to melting points .

Q. What experimental designs validate N-(benzylideneamino)benzamide derivatives as PARP-1 inhibitors?

  • Enzyme inhibition assays : Measure NAD⁺ depletion rates in vitro using recombinant PARP-1 .
  • Cellular synergy studies : Combine with DNA-damaging agents (e.g., temozolomide) to assess potentiation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.